2-(2-Ethyl-1,3-dioxolan-2-yl)phenol
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Overview
Description
2-(2-Ethyl-1,3-dioxolan-2-yl)phenol is an organic compound that features a phenol group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with an ethyl-substituted dioxolane. One common method is the acid-catalyzed reaction of phenol with ethyl glyoxal in the presence of a suitable acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dioxolane ring can be reduced to form diols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the dioxolane ring can produce diols.
Scientific Research Applications
2-(2-Ethyl-1,3-dioxolan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s phenol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and π-π interactions with other molecules, while the dioxolane ring can act as a protecting group for carbonyl compounds. These interactions can influence the compound’s reactivity and stability in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Similar structure but with a phenyl group instead of an ethyl group.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains a dioxolane ring with an ethyl and acetate group.
Vanillin propylene glycol acetal: Features a dioxolane ring with a methoxy group.
Uniqueness
2-(2-Ethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a phenol group and an ethyl-substituted dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
92071-60-8 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-11(13-7-8-14-11)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
CCCIWZCMRBOUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC=CC=C2O |
Origin of Product |
United States |
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